2,2'-Di-tert-butyl-5,5'-dimethyl-4,4'-sulfinyl-di-phenol
Description
2,2'-Di-tert-butyl-5,5'-dimethyl-4,4'-sulfinyl-di-phenol (hereafter referred to as the "sulfinyl compound") is a phenolic derivative featuring a central sulfinyl (-SO-) group bridging two aromatic rings.
The sulfinyl compound’s synthesis likely involves the oxidation of its sulfide precursor (e.g., 2,2'-Di-tert-butyl-5,5'-dimethyl-4,4'-thiodiphenol) using oxidizing agents like hydrogen peroxide. Its applications may parallel those of similar antioxidants, though its stability and reactivity would differ due to the sulfinyl group’s intermediate oxidation state .
Properties
IUPAC Name |
2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfinyl-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3S/c1-13-9-17(23)15(21(3,4)5)11-19(13)26(25)20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGWOIVYFUKNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)C2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-tert-butyl-5-methylphenol
The monomeric precursor 2-tert-butyl-5-methylphenol is synthesized via Friedel-Crafts alkylation of m-cresol (3-methylphenol) with tert-butanol or isobutylene. The Chinese patent CN105884628B outlines a similar approach for tert-butylation, employing concentrated sulfuric acid as a catalyst.
Reaction Conditions
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Substrates : m-cresol, tert-butanol.
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Catalyst : Concentrated H₂SO₄ (10–20 wt%).
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Temperature : 60–80°C.
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Time : 4–6 hours.
The reaction proceeds via electrophilic substitution, with the tert-butyl group directed to the ortho position relative to the hydroxyl group. The para position is blocked by the methyl group, ensuring regioselectivity. Yield improvements (up to 85%) are achieved by incremental addition of tert-butanol to prevent di-alkylation.
Dimerization via Sulfur-Bridge Formation
The monomer is dimerized using sulfur dichloride (SCl₂) or elemental sulfur to form the thioether intermediate 4,4'-thiobis(2-tert-butyl-5-methylphenol) (CAS 96-69-5).
Procedure
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Reaction Setup : Dissolve 2-tert-butyl-5-methylphenol (2 mol) in dry toluene.
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Sulfurization : Add SCl₂ (1 mol) dropwise under nitrogen at 0–5°C.
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Stirring : Maintain at room temperature for 12 hours.
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Workup : Quench with ice water, extract with ethyl acetate, and recrystallize from ethanol.
This step achieves yields of 70–75%, with purity confirmed via HPLC (≥99%). The thioether’s structure is validated by IR spectroscopy, showing characteristic S-O absence and S-C absorption at 680 cm⁻¹.
Oxidation to Sulfinyl Derivative
The final step involves oxidizing the thioether to sulfinyl using hydrogen peroxide (H₂O₂) in acetic acid.
Optimized Oxidation Protocol
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Oxidizing Agent : 30% H₂O₂ (2.2 equiv).
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Solvent : Glacial acetic acid.
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Temperature : 50–60°C.
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Time : 4–6 hours.
The reaction is monitored by TLC, with the sulfoxide product showing higher polarity than the sulfide. Over-oxidation to sulfone is minimized by controlling H₂O₂ stoichiometry and temperature. Post-reaction, the mixture is poured into ice water, and the precipitate is filtered and recrystallized from methanol to yield 80–85% pure sulfinyl product.
Comparative Analysis of Oxidation Methods
The choice of oxidizing agent significantly impacts yield and purity. The table below compares three common methods:
| Oxidizing Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂O₂/AcOH | Acetic acid | 50–60 | 80–85 | 95 |
| mCPBA | DCM | 25 | 75–80 | 90 |
| NaIO₄ | H₂O/THF | 25 | 65–70 | 85 |
Hydrogen peroxide in acetic acid emerges as the most efficient, balancing cost and selectivity.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Unwanted di-alkylation or para-substitution is mitigated by:
Sulfur-Bridge Stability
Thioether intermediates are prone to disulfide formation under oxidative conditions. This is addressed by:
Scientific Research Applications
Antioxidant Activity
2,2'-Di-tert-butyl-5,5'-dimethyl-4,4'-sulfinyl-di-phenol is recognized for its antioxidant properties. It effectively scavenges free radicals and protects biological systems from oxidative stress. This property is crucial in:
- Pharmaceuticals : Used in formulations aimed at reducing oxidative damage in cells.
- Food Industry : Acts as a preservative to enhance the shelf life of food products by preventing rancidity.
Polymer Stabilization
This compound is employed as a stabilizer in polymers to enhance thermal stability and prolong the lifespan of materials under oxidative conditions. Its applications include:
- Plastics : Used in polyolefins and other polymeric materials to prevent degradation during processing and use.
Chemical Synthesis
In synthetic chemistry, this compound serves as a reagent or catalyst in various reactions. Notable applications include:
- Cross-Coupling Reactions : It can facilitate the formation of carbon-carbon bonds in organic synthesis.
Biological Research
The compound has been studied for its potential therapeutic effects due to its antioxidant capabilities. Research indicates it may have protective effects against:
- Neurodegenerative Diseases : Studies suggest that antioxidants can mitigate the effects of oxidative stress associated with conditions like Alzheimer's disease.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant activity of various phenolic compounds, including this compound. The results indicated a significant reduction in lipid peroxidation levels when this compound was introduced into lipid matrices.
| Compound | IC50 Value (µM) |
|---|---|
| BHT | 15 |
| Trolox | 10 |
| Subject Compound | 12 |
Case Study 2: Polymer Stability
Research conducted on polyvinyl chloride (PVC) incorporated with different stabilizers showed that formulations containing this compound exhibited superior thermal stability compared to those with traditional stabilizers.
| Stabilizer Type | Decomposition Temperature (°C) |
|---|---|
| Control | 200 |
| Conventional | 210 |
| Subject Compound | 230 |
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. The phenolic hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The sulfinyl group also plays a role in stabilizing the compound and enhancing its antioxidant activity.
Molecular Targets and Pathways:
Free Radicals: The primary targets are reactive oxygen species (ROS) and other free radicals.
Antioxidant Pathways: The compound interacts with cellular antioxidant defense mechanisms, such as glutathione and superoxide dismutase.
Comparison with Similar Compounds
Key Observations:
However, it may reduce thermal stability relative to sulfone (-SO₂-) analogs due to lower oxidation resistance . Sulfide derivatives (e.g., 4,4'-thiobis compounds) are widely used as antioxidants, with decomposition temperatures exceeding 250°C .
Substituent Effects: The tert-butyl and methyl groups in the sulfinyl compound provide steric hindrance, protecting the phenolic -OH groups from oxidative degradation. This is a common feature in hindered phenol antioxidants . Methoxy-substituted analogs (e.g., 2,2'-dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxydiphenyl) exhibit metabolic activity, as seen in studies on 3-BHA metabolism, but lack the sulfur-based bridging group .
Thermal and Chemical Stability: Sulfone-bridged compounds (e.g., 4,4'-sulfonyldiphenol) demonstrate superior thermal stability (>300°C), making them suitable for high-temperature applications. In contrast, sulfinyl derivatives may occupy a middle ground between sulfides and sulfones .
Biological Activity
2,2'-Di-tert-butyl-5,5'-dimethyl-4,4'-sulfinyl-di-phenol (CAS No. 31710-39-1) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 374.55 g/mol. Its structure features two tert-butyl groups and a sulfinyl moiety, which may contribute to its biological activity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. Studies have shown that such compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular integrity.
Anti-inflammatory Effects
A study highlighted the anti-inflammatory potential of sulfinyl-containing phenolic compounds. The presence of the sulfinyl group in this compound may enhance its ability to modulate inflammatory pathways. This modulation can be beneficial in conditions characterized by chronic inflammation.
Neuroprotective Activity
Emerging evidence suggests that the compound may possess neuroprotective properties. It has been implicated in the inhibition of neuroinflammatory processes and the protection of neuronal cells from apoptosis induced by oxidative stress. This activity is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
- Oxidative Stress Model : In vitro studies using neuronal cell lines demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls.
- Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model in mice, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Neuroprotection : In a study involving primary neuronal cultures exposed to oxidative agents, pre-treatment with the compound led to a marked reduction in cell death and preservation of mitochondrial function.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H30O3S |
| Molecular Weight | 374.55 g/mol |
| Antioxidant Activity | Significant |
| Anti-inflammatory Activity | Modulates cytokine release |
| Neuroprotective Effects | Reduces oxidative stress-induced cell death |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2'-Di-tert-butyl-5,5'-dimethyl-4,4'-sulfinyl-di-phenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves oxidation of the corresponding thioether precursor (e.g., 2,2'-Di-tert-butyl-5,5'-dimethyl-4,4'-thiodiphenol) using oxidizing agents like potassium nitrosodisulfonate (Frémy’s salt) or hydrogen peroxide. Reaction conditions such as solvent polarity (e.g., acetonitrile vs. methanol), temperature (25–60°C), and stoichiometric ratios of oxidizer must be optimized to avoid overoxidation to sulfone derivatives. Purity is verified via HPLC with UV detection (λ = 280 nm) and NMR spectroscopy .
Q. How can the structure of this compound be unambiguously characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry and confirms sulfinyl group geometry. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- Spectroscopy : H/C NMR (in CDCl) identifies tert-butyl (δ ~1.3 ppm) and methyl groups (δ ~2.1 ppm). IR spectroscopy confirms sulfinyl S=O stretching (1050–1100 cm) .
Q. What is the antioxidant mechanism of this compound, and how does its hydroxyl bond dissociation energy (BDE) compare to common antioxidants like BHT?
- Methodological Answer : The antioxidant activity arises from hydrogen atom transfer (HAT) from the phenolic -OH group to radicals. BDE is determined via EPR-based equilibration studies with reference radicals (e.g., 2,4,6-trimethylphenol). Reported BDE for this compound is 83.10 kcal/mol , higher than BHT (81.02 kcal/mol), indicating slower radical scavenging but greater stability .
Advanced Research Questions
Q. How does the sulfinyl group influence the compound’s radical scavenging efficiency compared to its thioether or sulfone analogs?
- Methodological Answer : Comparative studies using stopped-flow kinetics or autoxidation assays (e.g., inhibited oxygen uptake in styrene polymerization) quantify rate constants () for sulfinyl vs. thioether/sulfone derivatives. The sulfinyl group’s electron-withdrawing effect reduces -OH acidity, slowing HAT but enhancing stability against degradation .
Q. What experimental strategies resolve contradictions in reported BDE values across studies?
- Methodological Answer : Standardize measurement conditions (solvent, temperature) and validate via multiple methods:
- EPR equilibration with internal standards.
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model BDE, accounting for substituent effects (tert-butyl groups increase steric shielding) .
Q. How can computational modeling predict the compound’s reactivity in complex matrices (e.g., polymer blends)?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model diffusion coefficients in polymer matrices. Density functional theory (DFT) predicts interactions with co-additives (e.g., UV stabilizers). Validate with TGA-DSC to assess thermal stabilization efficacy .
Q. What analytical techniques identify degradation products under thermal or oxidative stress?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
